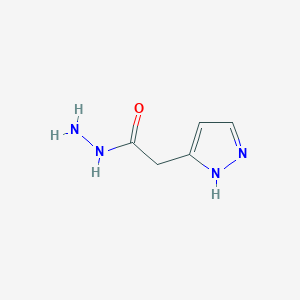

2-(1H-pyrazol-3-yl)acetohydrazide

Description

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry and material science. frontiersin.orgnih.gov Its unique electronic properties, arising from the presence of both an acidic and a basic nitrogen atom, contribute to its stability and distinct reactivity. royal-chem.com This structural motif is found in numerous natural products and has been a cornerstone in the development of a wide range of pharmaceuticals and agrochemicals. royal-chem.comresearchgate.netglobalresearchonline.net

The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, which can significantly modulate the compound's physical, chemical, and biological properties. royal-chem.com This adaptability has led to the creation of a vast library of pyrazole derivatives with applications ranging from anti-inflammatory and anticancer agents to conductive polymers and photovoltaic materials. frontiersin.orgnih.govroyal-chem.com The synthesis of new pyrazole derivatives is an active area of research, with common methods including the reaction of 1,3-diketones with hydrazine (B178648) derivatives. royal-chem.com

Role of Hydrazide Moiety in Organic Synthesis and Academic Research

The hydrazide moiety, characterized by a hydrazine group attached to a carbonyl group, is another crucial functional group in organic chemistry. ontosight.aiwikipedia.org Hydrazides are key intermediates in the synthesis of a multitude of organic compounds, including a wide variety of heterocyclic systems. ontosight.aimdpi.comhygeiajournal.com Their reactivity, which includes the ability to form hydrogen bonds and act as nucleophiles, makes them valuable precursors for creating complex molecular architectures. ontosight.ai

Typically synthesized from the reaction of esters or acid chlorides with hydrazine, hydrazides serve as versatile building blocks for pharmaceuticals, agrochemicals, and dyes. ontosight.aiwikipedia.org The presence of the -CONHNH2 group provides a reactive site for various chemical transformations, leading to the formation of hydrazones, oxadiazoles, and other important heterocyclic structures. hygeiajournal.comnih.gov This reactivity has been extensively exploited in the development of compounds with a broad spectrum of biological activities. mdpi.comnih.gov

General Overview of 2-(1H-Pyrazol-3-yl)acetohydrazide as a Synthetic Intermediate

The compound this compound, with the chemical formula C5H8N4O, integrates the key features of both the pyrazole and hydrazide functionalities. This unique combination makes it a highly valuable synthetic intermediate for the construction of more complex molecules. The pyrazole ring provides a stable and modifiable scaffold, while the acetohydrazide side chain offers a reactive handle for further chemical elaboration.

This compound serves as a versatile building block for the synthesis of a variety of heterocyclic compounds. For instance, it can be reacted with various aldehydes to form Schiff bases, which can then be cyclized to create 1,3,4-oxadiazole (B1194373) derivatives. semanticscholar.orgresearchgate.net Furthermore, the hydrazide moiety can participate in cyclization reactions to form other heterocyclic systems, highlighting its utility in generating diverse molecular frameworks. chem-soc.si The strategic placement of the pyrazole and hydrazide groups allows for the systematic development of new compounds with potentially interesting chemical and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 144677-14-5 |

| Molecular Formula | C5H8N4O |

| Molecular Weight | 140.14 g/mol |

| Melting Point | 181 °C |

| SMILES | C1=C(NN=C1)CC(=O)NN |

Data sourced from biosynth.com

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-5-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c6-8-5(10)3-4-1-2-7-9-4/h1-2H,3,6H2,(H,7,9)(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSITUPYZZXZPCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h Pyrazol 3 Yl Acetohydrazide and Its Derivatives

Direct Synthesis Approaches to 2-(1H-Pyrazol-3-yl)acetohydrazide

The direct synthesis of the title compound, this compound, is primarily achieved through two main routes: the hydrazinolysis of corresponding pyrazole (B372694) esters and condensation reactions involving suitable pyrazole precursors.

Hydrazinolysis Reactions of Pyrazole Esters

A prevalent and straightforward method for the synthesis of this compound involves the hydrazinolysis of a corresponding pyrazole ester, typically an ethyl or methyl ester. semanticscholar.orgresearchgate.netnih.gov This reaction is a nucleophilic acyl substitution where hydrazine (B178648) hydrate (B1144303) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and subsequently displacing the alcohol moiety (ethanol or methanol).

The general reaction scheme involves refluxing the pyrazole ester with hydrazine hydrate in a suitable solvent, most commonly ethanol (B145695). semanticscholar.orgnih.gov The reaction progress is often monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically cooled, leading to the precipitation of the solid acetohydrazide product, which can then be purified by filtration and recrystallization from a solvent like ethanol. semanticscholar.orgresearchgate.net

For instance, ethyl 2-(1H-pyrazol-1-yl)acetate can be synthesized by reacting 1H-pyrazole with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate in a solvent such as dry acetone. semanticscholar.orgresearchgate.net The resulting ester is then refluxed with hydrazine hydrate in ethanol to yield 2-(1H-pyrazol-1-yl)acetohydrazide. semanticscholar.orgresearchgate.net A similar approach has been used to synthesize 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetohydrazide from its corresponding ethyl ester. nih.gov

Table 1: Examples of Hydrazinolysis of Pyrazole Esters

| Starting Ester | Reagents | Conditions | Product | Yield (%) | Reference |

| Ethyl 2-(1H-pyrazol-1-yl)acetate | Hydrazine hydrate, Ethanol | Reflux, 3 hr | 2-(1H-Pyrazol-1-yl)acetohydrazide | 85 | semanticscholar.orgresearchgate.net |

| Ethyl 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetate | Hydrazine hydrate, Ethanol | Reflux, 4 hr | 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)acetohydrazide | 80 | nih.gov |

| Ethyl 2-(3-methyl-5-oxo-4-(((4-(trifluoromethyl)phenyl)imino)methyl)-4,5-dihydro-1H-pyrazol-1-yl)acetate | Hydrazine hydrate, Ethanol | Reflux, 5 hr | 2-(3-Methyl-5-oxo-4-(((4-(trifluoromethyl)phenyl)imino)methyl)-4,5-dihydro-1H-pyrazol-1-yl)acetohydrazide | Not specified | sapub.org |

Condensation Reactions with Pyrazole Precursors

Condensation reactions provide an alternative route to this compound and its analogs. These methods often involve the reaction of a pyrazole-containing precursor with a hydrazine derivative. For example, substituted formyl pyrazole derivatives can be condensed with acetohydrazide under mild reaction conditions to yield acetohydrazide-linked pyrazole derivatives. researchgate.net

Another approach involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives. While this is a fundamental method for constructing the pyrazole ring itself, it can be adapted to incorporate the acetohydrazide functionality. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with enhanced biological properties. Modifications can be introduced at either the pyrazole ring or the acetohydrazide moiety.

Derivatization at the Pyrazole Ring

Substitution on the pyrazole ring can be achieved by starting with a pre-functionalized pyrazole or by modifying the pyrazole ring after the formation of the acetohydrazide. A variety of substituents, including alkyl, aryl, and halogen groups, can be introduced onto the pyrazole ring. researchgate.netchim.it

For example, a series of 1-acyl-5-aryl-4,5-dihydro-3-(4-hydroxyphenyl)-1H-pyrazoles can be prepared and subsequently alkylated with ethyl chloroacetate. The resulting esters are then converted to the corresponding acetohydrazides via hydrazinolysis. niscpr.res.in This multi-step synthesis allows for diversity at both the 1 and 5 positions of the pyrazole ring.

Modification of the Acetohydrazide Moiety

The acetohydrazide moiety of this compound is a versatile functional group that can be readily modified. semanticscholar.orgCurrent time information in Bangalore, IN.acs.org A common modification is the reaction of the terminal amino group of the hydrazide with various electrophiles.

For instance, condensation of 2-(1H-pyrazol-1-yl)acetohydrazide with various aromatic aldehydes yields N'-arylideneacetohydrazide derivatives, also known as Schiff bases. semanticscholar.orgresearchgate.netresearchgate.net These Schiff bases can then be used as intermediates for further cyclization reactions. For example, refluxing with acetic anhydride (B1165640) can lead to the formation of 1,3,4-oxadiazole (B1194373) derivatives. semanticscholar.orgresearchgate.net

Another modification involves the reaction of the acetohydrazide with isothiocyanates to form thiosemicarbazide (B42300) derivatives, which can be cyclized to form various heterocyclic systems. chem-soc.si

Table 2: Examples of Modification of the Acetohydrazide Moiety

| Starting Hydrazide | Reagent | Product Type | Reference |

| 2-(1H-Pyrazol-1-yl)acetohydrazide | Aromatic aldehydes | N'-Arylideneacetohydrazides (Schiff bases) | semanticscholar.orgresearchgate.net |

| 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide | Aromatic aldehydes | N'-Arylideneacetohydrazides | researchgate.net |

| 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)acetohydrazide | p-Substituted benzaldehydes | Benzylidine hydrazide derivatives | nih.gov |

| 2-(1H-Pyrazol-1-yl)acetohydrazide Schiff bases | Acetic anhydride | 1,3,4-Oxadiazole derivatives | semanticscholar.orgresearchgate.net |

| Pyrazole-3-carbonyl hydrazide | Ammonium thiocyanate (B1210189) / Phenylisothiocyanate | Thiosemicarbazides | chem-soc.si |

Multicomponent Reaction Strategies for Analogues

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govmdpi.com This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity.

Several MCR strategies have been developed for the synthesis of pyrazole analogues. nih.gov For example, a one-pot, three-component reaction involving substituted aromatic aldehydes, tosylhydrazine, and terminal alkynes can efficiently produce 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org Another example is the four-component synthesis of pyrano[2,3-c]pyrazole derivatives from an aldehyde, hydrazine hydrate, ethyl acetoacetate (B1235776) or diethyl malonate, and malononitrile. nih.gov

While not always directly yielding this compound, these MCRs provide access to a wide array of functionalized pyrazole cores that can be further elaborated to introduce the acetohydrazide functionality or its bioisosteres. The development of MCRs for the direct synthesis of pyrazole acetohydrazide derivatives remains an active area of research.

Green Chemistry Considerations in Synthesis Protocols

The synthesis of this compound and its derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Traditional synthetic routes often involve prolonged reaction times, high temperatures, and the use of hazardous organic solvents. In contrast, modern green protocols focus on improving reaction efficiency, minimizing waste, and utilizing more environmentally benign conditions and materials. These approaches include the use of alternative energy sources like microwave and ultrasound irradiation, solvent-free reaction conditions, and multicomponent one-pot strategies.

The typical synthesis of this compound involves the hydrazinolysis of a corresponding ester precursor, most commonly ethyl 2-(1H-pyrazol-3-yl)acetate. The conventional preparation of this ester often requires refluxing reagents for extended periods. Green chemistry principles are therefore applied not only to the final hydrazide formation but, crucially, to the synthesis of its key precursors.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. By directly and efficiently heating the reaction mixture, MAOS can dramatically reduce reaction times, often from hours to mere minutes, while frequently improving product yields and purity.

In the synthesis of pyrazole-containing hydrazides, microwave-assisted protocols have proven highly effective. For instance, a comparative study on the synthesis of N'-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene) substituted hydrazides demonstrated a remarkable acceleration of the reaction. The conventional method required refluxing for 7–9 hours, whereas the microwave-assisted approach yielded the desired products in just 9–10 minutes, with yields improving from a range of 65–84% to 79–92%. acs.orgnih.gov This highlights the efficiency of microwave heating in promoting the rapid formation of pyrazole-based hydrazide structures. nih.govnih.gov

Similarly, the synthesis of 3,5-diaryl substituted-2-pyrazolines, precursors to certain pyrazole derivatives, was achieved through a microwave-assisted reaction of chalcones with hydrazine hydrate, noted for its enhanced reaction rate and better yields. researchgate.net One-pot syntheses under microwave irradiation have also been developed for various pyrazole derivatives, further enhancing the green credentials of this technique by minimizing steps and waste. scispace.commdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Pyrazole Hydrazide Derivatives

This table is based on data for the synthesis of N′-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene) substituted hydrazides. acs.orgnih.gov

| Method | Reaction Time | Yield (%) | Green Chemistry Principle |

| Conventional Heating (Reflux) | 7 - 9 hours | 65 - 84% | - |

| Microwave-Assisted Synthesis | 9 - 10 minutes | 79 - 92% | Energy Efficiency, Time Saving |

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—generates localized high-pressure and high-temperature spots, which can accelerate reaction rates.

Ultrasound has been successfully employed in the synthesis of various pyrazole and pyrazoline derivatives. researchgate.net For example, the cyclocondensation reaction to form 2-(pyrazol-1-yl)pyrimidine derivatives was significantly faster and gave better yields under ultrasonic conditions compared to classical heating methods, using the environmentally friendly solvent ethanol. scispace.com In some cases, ultrasound is paired with other green techniques, such as the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity. The synthesis of pyrazoline derivatives using a DES medium combined with ultrasound resulted in high yields and demonstrated the recyclability of the solvent system. derpharmachemica.com An eco-friendly, ultrasound-assisted synthesis of S-substituted 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3(2H)-thione derivatives was also shown to be superior in terms of reaction time and yield compared to both conventional and microwave-assisted methods. researchgate.net

Solvent-Free and Grinding Methodologies

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free synthesis, frequently accomplished by grinding solid reactants together (mechanochemistry), represents a significant step towards this goal. rsc.org

This approach has been effectively applied to the synthesis of pyrazole hydrazide derivatives. A study on the synthesis of hydrazide derivatives using L-proline as a reusable organocatalyst compared a conventional reflux method with a green grinding technique. The grinding method not only eliminated the need for bulk solvent but also drastically reduced reaction times and improved yields. For one derivative, the reaction time fell from 5 hours to 25 minutes, with the yield increasing from 75% to 90%. mdpi.com

Solventless, one-pot multicomponent reactions are particularly attractive, as they combine the benefits of eliminating solvents with improved atom economy and procedural simplicity. nih.govjetir.orgresearchgate.net For instance, N-acetyl pyrazoles have been synthesized via a solvent-free cyclization using a fly-ash:H₂SO₄ catalyst, achieving yields of over 75%. osti.gov These methods underscore the potential of mechanochemistry to create complex molecules efficiently and cleanly.

Table 2: Comparison of Conventional Reflux and Solvent-Free Grinding for Hydrazide Synthesis

This table is based on data for the synthesis of 2-cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide derivatives. mdpi.com

| Entry | Method | Reaction Time | Yield (%) | Green Chemistry Principle |

| Compound 5a | Conventional Reflux | 5 hours | 75% | - |

| Compound 5a | Grinding (L-proline catalyst) | 25 minutes | 90% | Solvent-Free, Time Saving, Higher Yield |

| Compound 5b | Conventional Reflux | 6 hours | 72% | - |

| Compound 5b | Grinding (L-proline catalyst) | 30 minutes | 88% | Solvent-Free, Time Saving, Higher Yield |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(1H-pyrazol-3-yl)acetohydrazide provides valuable insights into the number and types of protons present in the molecule, as well as their chemical environment and connectivity. In a typical ¹H NMR spectrum recorded in a deuterated solvent like DMSO-d₆, distinct signals corresponding to the different protons of the molecule can be observed. mdpi.comheteroletters.org

A broad singlet observed at a downfield chemical shift is characteristic of the amide (C(O)-NH) proton, a consequence of significant deshielding. mdpi.com Another distinct signal, often appearing as a singlet, corresponds to the protons of the -NH₂ group of the hydrazide moiety. mdpi.com The methylene (B1212753) (-CH₂) protons adjacent to the pyrazole (B372694) ring and the carbonyl group typically appear as a singlet. mdpi.com The protons of the pyrazole ring itself give rise to characteristic signals in the aromatic region of the spectrum, with their chemical shifts and coupling patterns providing information about their relative positions on the ring. mdpi.com

Derivatives of this compound, such as N'-arylidine-2-(1H-pyrazol-1-yl)acetohydrazides, exhibit more complex ¹H NMR spectra. semanticscholar.orgresearchgate.net For instance, the formation of Schiff bases introduces a new proton signal for the N=CH group, which typically appears as a singlet in the downfield region. semanticscholar.org The presence of aromatic substituents on the aldehyde moiety introduces additional signals in the aromatic region, with their multiplicity and coupling constants providing information about the substitution pattern. semanticscholar.org

Interactive Table: ¹H NMR Spectral Data for this compound and its Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes | Reference |

| C(O)-NH | ~9.39 | Broad Singlet | Deshielded proton | mdpi.com |

| -NH₂ | ~4.32 | Singlet | Hydrazide protons | mdpi.com |

| -CH₂- | ~5.14 | Singlet | Methylene protons | mdpi.com |

| Pyrazole-H | 7.65 - 9.39 | Multiplet | Aromatic protons | mdpi.com |

| N=CH (Schiff base) | ~8.2 - 8.5 | Singlet | Imine proton | semanticscholar.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the hydrazide group is typically observed at a downfield chemical shift, often in the range of 160-170 ppm. mdpi.comresearchgate.net The methylene carbon (-CH₂) signal appears at a more upfield position. mdpi.com The carbon atoms of the pyrazole ring resonate in the aromatic region, and their specific chemical shifts are influenced by the electronic environment and the position of the nitrogen atoms. heteroletters.orgresearchgate.net In derivatives, the introduction of additional functional groups, such as the imine carbon (N=CH) in Schiff bases, results in new signals in the spectrum. semanticscholar.org

Interactive Table: ¹³C NMR Spectral Data for this compound and its Derivatives

| Carbon | Chemical Shift (δ, ppm) | Reference |

| C=O | ~164-169 | mdpi.comresearchgate.net |

| -CH₂- | ~48 | mdpi.com |

| Pyrazole-C | ~106-140 | semanticscholar.org |

| N=CH (Schiff base) | ~143-147 | semanticscholar.org |

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals and confirming the molecular structure. heteroletters.org COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the molecule. researchgate.net HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. researchgate.net These techniques are particularly useful for complex derivatives of this compound, where signal overlap in one-dimensional spectra can make assignments challenging. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. mdpi.comresearchgate.nettandfonline.com The N-H stretching vibrations of the amide and hydrazide groups typically appear as strong bands in the region of 3200-3400 cm⁻¹. mdpi.com The C=O stretching vibration of the carbonyl group gives rise to a strong absorption band around 1640-1680 cm⁻¹. mdpi.comresearchgate.net The C=N stretching vibration of the pyrazole ring is observed in the region of 1590-1610 cm⁻¹. Stretching vibrations of the C-H bonds in the pyrazole ring and the methylene group are also observed. mdpi.com

In derivatives like Schiff bases, a new band corresponding to the C=N stretching of the imine group appears around 1600-1620 cm⁻¹. semanticscholar.org

Interactive Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H (Amide & Hydrazide) | Stretching | 3200-3400 | mdpi.com |

| C=O (Amide) | Stretching | 1640-1680 | mdpi.comresearchgate.net |

| C=N (Pyrazole) | Stretching | 1590-1610 | |

| C=N (Imine) | Stretching | 1600-1620 | semanticscholar.org |

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of pyrazole-containing compounds would show characteristic bands for the pyrazole ring vibrations. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis. mdpi.comresearchgate.nettandfonline.com

For instance, in the mass spectrum of a derivative, the fragmentation pattern can help to identify the substituents and their positions on the core structure. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound and its derivatives typically shows absorption bands corresponding to π→π* and n→π* transitions. researchgate.net

The pyrazole ring, being an aromatic system, contributes to the π→π* transitions observed in the UV region. tandfonline.com The carbonyl group of the hydrazide moiety can also exhibit n→π* transitions. The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the molecule. researchgate.net In derivatives with extended conjugation, such as Schiff bases, a bathochromic shift (shift to longer wavelengths) of the absorption maxima is often observed. tandfonline.com

Single Crystal X-ray Diffraction (SCXRD) Analysis

To illustrate the structural characteristics of this class of compounds, we will refer to the detailed crystallographic data of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide , a compound for which extensive SCXRD data has been published. nih.govnih.govresearchgate.netjyu.fi This analog provides a robust model for understanding the molecular geometry and intermolecular interactions that are likely to govern the crystal structure of this compound.

Determination of Molecular Conformation and Geometry

The molecular structure of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide reveals a non-planar conformation. nih.gov The dihedral angles between the mean plane of the acetohydrazide group and the pyrazole and pyridine (B92270) rings are significant, measuring 81.62 (6)° and 38.38 (4)° respectively. nih.govresearchgate.net This twisted conformation is a key feature of the molecule's three-dimensional geometry.

The bond lengths within the acetohydrazide moiety are typical for a protonated amide group. iucr.org For instance, the N-N, N-C, and C=O bond lengths are approximately 1.37 Å, 1.36 Å, and 1.22 Å, respectively. The oxime group and the amide group are in an anti conformation with respect to the central C-C bond. nih.gov The pyrazole ring itself deviates from the plane formed by the rest of the ligand molecule. nih.gov

Below are selected bond lengths and angles for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide, providing a quantitative description of its molecular geometry.

Selected Bond Lengths and Angles for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide

| Bond/Angle | Value (Å/°) |

| N4-N3 | 1.3705(11) |

| N3-C7 | 1.3603(11) |

| C7-O2 | 1.2156(11) |

| N4-C9-N5-N6 (Torsion) | -103.589(2) |

Data sourced from a crystallographic study of a second monoclinic polymorph of the compound. nih.gov

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide is primarily dictated by a network of hydrogen bonds. In one of its polymorphs, molecules are connected by N—H···N hydrogen bonds, forming zigzag chains that extend along the b-axis of the crystal lattice. nih.gov In these interactions, the oxime nitrogen atom acts as the hydrogen bond donor, while a nitrogen atom of the pyrazole ring acts as the acceptor. nih.gov

In another polymorph, the molecules are linked by both N—H···O and O—H···N hydrogen bonds, creating supramolecular chains that run parallel to the c-axis. nih.govresearchgate.net This demonstrates the versatility of the hydrogen bonding motifs available to this class of molecules, which significantly influences their solid-state arrangement.

Hydrogen Bond Geometry for a Polymorph of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···N | - | - | - | - |

| O-H···N | - | - | - | - |

Specific distances and angles for the hydrogen bonds in the second polymorph were not detailed in the provided search results, but the nature of the interactions was described. nih.gov For the first polymorph, the presence of N—H···O and O—H···N hydrogen bonds forming supramolecular chains is noted. nih.govresearchgate.net

Polymorphism Studies

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon in pyrazole derivatives. researchgate.netmdpi.comgoogle.com While no specific polymorphism studies have been reported for this compound itself, the existence of multiple polymorphs has been documented for its close analog, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide. nih.goviucr.org One polymorph crystallizes in the monoclinic space group Cc, while a second is found in the monoclinic space group P21/n. nih.gov

Furthermore, the study of a Blatter radical, 3-(phenyl)-1-(pyrid-2-yl)-1,4-dihydrobenzo[e] jyu.fiexlibrisgroup.comresearchgate.nettriazin-4-yl, which contains a pyrazole moiety, has also revealed the existence of two distinct polymorphs, denoted as 2α and 2β. jyu.fiexlibrisgroup.comresearchgate.netrsc.orgnih.gov These polymorphs exhibit different one-dimensional π-stacking arrangements and, consequently, different magnetic properties. jyu.firsc.org This propensity for polymorphism in related compounds suggests that this compound could also potentially form multiple crystalline forms under different crystallization conditions.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyrazole-containing compounds. By calculating the electronic structure of a molecule, DFT can predict its geometry, energy levels, and reactivity with a high degree of accuracy. Common approaches involve the use of functionals like B3LYP combined with various basis sets such as 6-31G*, 6-311++G(d,p), and cc-pvdz to model the molecule in different environments, such as in the gas phase or in solution. researchgate.netresearchgate.networldscientific.com

Geometry optimization is a fundamental DFT calculation that determines the lowest energy, and therefore most stable, three-dimensional arrangement of atoms in a molecule. researchgate.net For pyrazole (B372694) derivatives, these calculations help to establish key structural parameters like bond lengths, bond angles, and dihedral angles. researchgate.net For instance, the planarity of the pyrazole ring and the orientation of the acetohydrazide side chain are crucial features determined through optimization.

Electronic structure analysis, often performed alongside geometry optimization, provides information on how electrons are distributed within the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. researchgate.netresearchgate.net This reveals the electrophilic and nucleophilic sites within the molecule, offering clues about its reactive behavior. researchgate.net The distribution of charges can indicate which atoms are likely to participate in hydrogen bonding or other non-covalent interactions.

Table 1: Representative Optimized Geometric Parameters for a Pyrazole Hydrazide Core (Theoretical)

| Parameter | Bond | Typical Calculated Value (Å) |

|---|---|---|

| Bond Length | C=O | ~1.24 |

| N-N (hydrazide) | ~1.38 | |

| C-N (hydrazide) | ~1.35 | |

| C=N (pyrazole) | ~1.33 | |

| N-N (pyrazole) | ~1.36 |

Note: These are typical values derived from DFT studies on structurally similar pyrazole hydrazide compounds and may vary based on the specific derivative and computational method.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more reactive. malayajournal.org For pyrazole derivatives, DFT calculations have been used to determine these energy gaps, providing insights into their electronic properties and stability. For example, one study on a pyrazoline derivative reported a HOMO-LUMO energy gap of 4.054 eV, suggesting favorable stability. researchgate.net The energies of the HOMO and LUMO also correlate with the ionization potential and electron affinity of the molecule, respectively.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Studies on Pyrazole Analogs

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrazoline Derivative researchgate.net | - | - | 4.054 |

| Imidazole Derivative malayajournal.org | -5.2822 | -1.2715 | 4.0106 |

| Pyrazole Carbohydrazide researchgate.net | -5.87 | -1.41 | 4.46 |

Note: Values are from theoretical studies on analogous heterocyclic structures and serve as representative examples.

DFT calculations are widely used to predict the vibrational spectra (FT-IR and Raman) of molecules. worldscientific.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the molecule's fundamental modes of vibration, such as bond stretching, bending, and torsion.

These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. mdpi.com Therefore, they are typically scaled by an empirical factor to improve the correlation with experimental spectra. mdpi.com Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific atomic motions, providing a detailed understanding of the observed experimental peaks. worldscientific.com This allows for the confident assignment of characteristic vibrations, such as the C=O stretch of the hydrazide group, the N-H stretches, and the various vibrations of the pyrazole ring.

Table 3: Correlation of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Pyrazole Hydrazide Structures

| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Calculated Range (cm⁻¹) |

|---|---|---|---|

| N-H (amine) | Stretching | 3100-3350 | 3150-3400 |

| C-H (aromatic) | Stretching | 3000-3100 | 3050-3150 |

| C=O (amide I) | Stretching | 1650-1700 | 1680-1760 |

| C=N (pyrazole) | Stretching | 1590-1620 | 1600-1630 |

Note: Data compiled from DFT studies on pyrazole hydrazides and related structures. Calculated values are typically scaled for better comparison. mdpi.com

From the energies of the HOMO and LUMO, a range of quantum chemical parameters can be derived that describe the global reactivity of a molecule. These reactivity descriptors, based on conceptual DFT, provide a quantitative measure of different aspects of chemical behavior.

Key descriptors include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

Table 4: Global Reactivity Descriptors Derived from DFT Calculations

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Electron-donating ability |

| Electron Affinity (A) | A ≈ -ELUMO | Electron-accepting ability |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation |

| Global Softness (S) | S = 1 / (2η) | Polarizability |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is a critical tool in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-target interactions.

For derivatives of 2-(1H-pyrazol-3-yl)acetohydrazide, molecular docking studies are performed to predict their binding affinity and mode of interaction within the active site of specific enzymes or receptors. nih.gov These studies have explored the potential of pyrazole-based compounds to interact with various biological targets. researchgate.netmdpi.com

The process involves placing the 3D structure of the ligand into the binding site of the protein target (whose structure is often obtained from the Protein Data Bank, PDB). A scoring function is then used to estimate the binding affinity, commonly expressed in kcal/mol, and to rank different binding poses. nih.gov The results provide detailed profiles of the ligand-protein complex, highlighting key interactions such as:

Hydrogen bonds: Crucial for specificity and binding affinity.

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.

π-π stacking: Interactions between aromatic rings.

Van der Waals forces: General non-specific interactions.

These studies help to rationalize the biological activity of existing compounds and guide the design of new derivatives with improved potency and selectivity. nih.gov

Table 5: Summary of Molecular Docking Results for Pyrazole Hydrazide Analogs Against Various Protein Targets

| Compound Class | Protein Target | PDB Code | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Pyrazole-Oxadiazole Hybrid nih.gov | Mycobacterial InhA | - | -10.366 | (Not specified) |

| Pyrazole Carbohydrazide researchgate.net | α-Glucosidase | 3A4A | -7.04 | ASP214, ASP349, PHE177, ARG439 |

| Pyrazole Derivative mdpi.com | Cyclooxygenase-2 (COX-2) | - | (Docking scores provided) | (Not specified) |

Note: This table presents data for structurally related pyrazole compounds to illustrate the application of molecular docking.

Binding Affinity Prediction and Mechanistic Insights

Molecular docking is a primary computational method used to predict the binding affinity and interaction mechanisms of a small molecule (ligand) with a biological target, typically a protein or enzyme. This technique is instrumental in drug discovery for identifying potential therapeutic agents. For the pyrazole class of compounds, molecular docking has been widely applied to understand their interactions with various enzymatic targets.

The process involves computationally placing the ligand into the active site of a protein to find the most stable binding conformation, which is quantified by a binding energy or docking score. A lower binding energy generally indicates a more stable and potent interaction. Studies on pyrazole derivatives show that the pyrazole ring and associated functional groups, such as the hydrazide moiety, are key to forming specific interactions. These interactions often include hydrogen bonds with amino acid residues, as well as hydrophobic and π-π stacking interactions. acs.orgresearchgate.net

For instance, docking studies on pyrazole derivatives targeting enzymes like succinate (B1194679) dehydrogenase (SDH) and CDC7 kinase have demonstrated that the nitrogen atoms of the pyrazole ring frequently act as hydrogen bond acceptors, while the NH group can act as a donor. acs.orgresearchgate.net The acetohydrazide portion of the molecule introduces additional hydrogen bond donor and acceptor sites, potentially enhancing binding affinity and specificity. In studies of pyrazole-hydrazide derivatives with antitubercular activity, docking into the active site of the InhA enzyme revealed key binding modalities with binding affinities ranging from -8.037 to -10.366 kcal/mol. nih.gov Similarly, pyrazoline derivatives have been docked against cyclooxygenase (COX) enzymes to predict their anti-inflammatory potential. kfupm.edu.sa

Table 1: Representative Molecular Docking Studies on Pyrazole Derivatives

| Compound Class | Protein Target | Binding Affinity / Score | Key Interactions Noted | Reference |

|---|---|---|---|---|

| N′-phenyl-1H-pyrazole-4-sulfonohydrazide | Succinate Dehydrogenase (SDH) | IC50 = 0.28 µg/mL | Interaction with residues in the SDH active pocket | acs.org |

| Pyrazole-Oxadiazole Hybrids | Mycobacterial InhA | -10.366 kcal/mol | Interactions within the enzyme active site | nih.gov |

| Pyrazole-4-carbaldehyde derivatives | COX-1 / COX-2 | Not specified | Predicted anti-inflammatory potentials | kfupm.edu.sa |

| Pyrazolo[3,4-c]pyrazole derivatives | 1AI9 (antifungal target) | Not specified | Investigation of binding modes | nih.gov |

| Pyrazole Acetohydrazide derivatives | Caspase-3 | Not specified | Interaction with amino acid residues in the active site | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and stability. eurasianjournals.com This method is often employed as a follow-up to molecular docking to assess the stability of a predicted ligand-protein complex in a simulated physiological environment. acs.orgkfupm.edu.sa

An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. The results can confirm whether a ligand remains stably bound in the active site of a protein or if it undergoes significant conformational changes. Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates stability, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the complex.

For pyrazole derivatives, MD simulations have been used to validate docking predictions and to understand the dynamic nature of their interactions with target enzymes. nih.goveurasianjournals.com For example, simulations of N′-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives bound to the SDH enzyme confirmed that the compound could interact strongly and stably within the active pocket. acs.org In another study, MD simulations of pyrazole derivatives with the CDC7 kinase enzyme showed that some derivatives form more stable complexes than others, correlating with their potential as inhibitors. researchgate.net These simulations provide a more realistic picture of the binding event than static docking alone.

Table 2: Application of Molecular Dynamics Simulations in Pyrazole Derivative Studies

| Compound Class | System Studied | Key Finding from MD Simulation | Reference |

|---|---|---|---|

| Pyrazole-4-sulfonohydrazide | Ligand-SDH complex | Demonstrated strong and stable interaction in the active pocket | acs.org |

| Pyrazolo[3,4-c]pyrazole | Ligand-protein complex | Investigated the most probable and stable binding mode | nih.gov |

| Pyrazole Acetohydrazide | Ligand-CDC7 kinase complex | Showed potential as a stable inhibitor of the kinase | researchgate.net |

| Pyrazole Carboxylic Acid | Ligand-CYP51 complex | Evaluated the interaction with sterol 14-alpha demethylase | researchgate.net |

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations, particularly those using Density Functional Theory (DFT), are essential for predicting the Non-Linear Optical (NLO) properties of molecules. doi.orgresearchgate.netacs.org NLO materials are of great interest for applications in optoelectronics, including optical switches and signal processing. The NLO response of a molecule is related to its ability to alter the properties of light passing through it.

Key parameters calculated to predict NLO activity include the molecular dipole moment (μ), polarizability (α), and, most importantly, the first-order hyperpolarizability (β). tandfonline.comrsc.org A large β value is indicative of a strong NLO response. Molecules with significant NLO properties often possess electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.

Table 3: Theoretically Predicted NLO Properties for Representative Hydrazone/Pyrazole Derivatives

| Compound Class | Computational Method | Calculated First Hyperpolarizability (β) | Reference |

|---|---|---|---|

| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | DFT | 4.2 × 10−30 esu | tandfonline.com |

| Halo-pyridinol-based hydrazones | DFT/ꞷB97XD | NLO properties explored | doi.org |

| Pyrazolo[3,4-b]pyridine derivative | DFT/B3LYP | NLO properties studied | rsc.org |

| Pyrazoline derived styryl dyes | DFT (B3LYP, CAM-B3LYP, etc.) | High values of β0 reported | researchgate.net |

Chemoinformatic Approaches and Virtual Screening for Analogues

Chemoinformatics combines chemistry, computer science, and information science to analyze large sets of chemical data. It is widely used in drug discovery for virtual screening and for predicting the pharmacokinetic properties of compounds, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. researchgate.netnih.gov

Virtual screening involves searching large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. This approach can significantly accelerate the discovery of new lead compounds. For a molecule like this compound, virtual screening could be used to find analogues with potentially improved activity or better pharmacokinetic profiles.

Chemoinformatic tools like SwissADME and Molinspiration are often used to calculate properties based on a molecule's structure. researchgate.net These properties include predictions of lipophilicity (LogP), water solubility, and compliance with guidelines like Lipinski's Rule of Five, which helps to assess a compound's "drug-likeness." Studies on pyrazole derivatives frequently include in silico ADMET predictions to evaluate their potential as drug candidates. researchgate.netresearchgate.net For example, chemoinformatic analyses of N-aryl-β-alanine derivatives, which share some structural similarities with the target compound, have been used to assess their novelty and potential biological activities by comparing them to millions of known structures. researchgate.net

Table 4: Chemoinformatic Applications in the Study of Pyrazole Derivatives

| Approach | Compound Class Studied | Properties Assessed | Reference |

|---|---|---|---|

| ADMET Prediction | Pyrazol-3-one derivatives | Drug-likeness, Mutagenicity, Toxicity | researchgate.net |

| ADME/Tox Evaluation | Pyrazole Carboxylic Acid | Drug-like properties | researchgate.net |

| Chemical Similarity Search | N-aryl-β-alanine derivatives | Novelty, potential biological activities | researchgate.net |

| Pharmacophore Features | Pyrazol-3-one derivatives | Visualization of screened compounds | researchgate.net |

Reactivity and Chemical Transformations of 2 1h Pyrazol 3 Yl Acetohydrazide

Cyclization Reactions to Form Fused Heterocyclic Systems

The hydrazide functional group in 2-(1H-pyrazol-3-yl)acetohydrazide is a key synthon for the construction of various five-membered heterocyclic rings. Through intramolecular cyclization reactions with appropriate one-carbon electrophiles, it can be readily converted into 1,2,4-triazoles and 1,3,4-oxadiazoles.

The synthesis of 1,2,4-triazole (B32235) derivatives from this compound can be achieved through a multi-step process. A common method involves the reaction of the hydrazide with carbon disulfide in a basic medium, such as ethanolic potassium hydroxide, to form a dithiocarbazate salt. uobaghdad.edu.iq This intermediate can then be cyclized in the presence of hydrazine (B178648) hydrate (B1144303) to yield the corresponding 4-amino-1,2,4-triazole-3-thiol. uobaghdad.edu.iqacs.orgnih.gov

Another pathway to 1,2,4-triazoles involves the conversion of a 1,3,4-oxadiazole (B1194373) precursor. For instance, 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, synthesized from isonicotinic acid hydrazide and carbon disulfide, can be treated with hydrazine hydrate to yield 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. nih.gov This suggests that the pyrazole--substituted oxadiazole can be similarly converted. The general reaction scheme for the formation of 1,2,4-triazoles is presented in Table 1.

Table 1: Synthesis of 1,2,4-Triazoles from Hydrazides

| Starting Material | Reagents | Intermediate | Product |

|---|---|---|---|

| This compound | 1. CS₂, KOH/EtOH2. N₂H₄·H₂O | Potassium dithiocarbazate | 4-amino-5-((1H-pyrazol-3-yl)methyl)-4H-1,2,4-triazole-3-thiol |

The synthesis of 1,3,4-oxadiazoles from this compound is a well-established transformation. openmedicinalchemistryjournal.com One of the most direct methods is the reaction of the hydrazide with carbon disulfide in an alkaline solution, which upon heating, undergoes cyclization to form the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol. uobaghdad.edu.iqimpactfactor.org The proposed mechanism involves the nucleophilic attack of the hydrazide nitrogen on the carbon disulfide, followed by intramolecular cyclization and elimination of hydrogen sulfide. impactfactor.org

Alternatively, oxidative cyclization of hydrazones, which are formed by the condensation of the hydrazide with various aldehydes, can lead to 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.netnih.gov This reaction is often carried out using an oxidizing agent such as chloramine-T or lead oxide. researchgate.net A summary of synthetic routes to 1,3,4-oxadiazoles is provided in Table 2.

Table 2: Synthesis of 1,3,4-Oxadiazoles from this compound

| Reagent | Conditions | Product |

|---|---|---|

| Carbon disulfide | KOH, EtOH, reflux | 5-((1H-pyrazol-3-yl)methyl)-1,3,4-oxadiazole-2-thiol |

| Aromatic aldehydes, then Lead dioxide | Reflux in ethanol (B145695), then stirring with PbO₂ in acetic acid | 2-((1H-pyrazol-3-yl)methyl)-5-aryl-1,3,4-oxadiazole |

While the pyrazole (B372694) ring is already present in the starting material, the hydrazide moiety can participate in the formation of a second pyrazole-based ring system, such as pyrazolones or pyrazolidinones. The synthesis of pyrazolones generally involves the condensation of a hydrazine with a β-ketoester. orientjchem.org In the context of this compound, it could theoretically react with a β-ketoester to form a hydrazone, which could then undergo cyclization to form a pyrazolone (B3327878) derivative, although this specific application is not extensively documented for this particular hydrazide.

The formation of pyrazolidinones typically proceeds through the reaction of a hydrazine with an α,β-unsaturated ester. scispace.comresearchgate.net The reaction of this compound with an acrylate, for example, would be expected to yield a 1-acyl-pyrazolidin-3-one derivative. This reaction proceeds via a Michael addition of the hydrazine to the unsaturated ester, followed by intramolecular cyclization.

Condensation with Carbonyl Compounds for Schiff Base Formation

The reaction of this compound with aldehydes and ketones leads to the formation of Schiff bases, also known as hydrazones. researchgate.net This condensation reaction is a fundamental transformation of the hydrazide group, where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule. ekb.eg The resulting Schiff bases are often stable, crystalline solids and serve as important intermediates in the synthesis of other heterocyclic compounds, such as 1,3,4-oxadiazoles, through subsequent cyclization reactions. uobaghdad.edu.iq The general reaction for Schiff base formation is outlined in Table 3.

Table 3: Schiff Base Formation from this compound

| Carbonyl Compound | Conditions | Product |

|---|---|---|

| Aromatic Aldehyde (e.g., Benzaldehyde) | Ethanol, reflux | N'-benzylidene-2-(1H-pyrazol-3-yl)acetohydrazide |

Functionalization at the Hydrazide Nitrogen Atom

The nitrogen atoms of the hydrazide moiety in this compound are nucleophilic and can be functionalized through various reactions. For instance, the reaction of Schiff bases derived from this hydrazide with formaldehyde (B43269) and a secondary amine, such as morpholine, can lead to the formation of Mannich bases. acs.org This reaction introduces a new substituent at the amide nitrogen of the hydrazide.

Derivatives with Bridging Moieties

The bifunctional nature of this compound allows for the synthesis of derivatives containing bridging moieties, which can link two pyrazole units or connect the pyrazole to another heterocyclic system. For example, the reaction of the corresponding triazole-thiol with an alkyl dihalide could potentially lead to a bridged bis-triazole derivative. While specific examples originating from this compound are not prevalent in the literature, the fundamental reactivity of the derived heterocyclic systems, such as triazoles and oxadiazoles, suggests the feasibility of such transformations.

Coordination Chemistry of 2 1h Pyrazol 3 Yl Acetohydrazide and Its Derivatives

Ligand Design and Synthesis for Metal Complexation

The design of ligands based on the 2-(1H-pyrazol-3-yl)acetohydrazide framework is a strategic process aimed at creating molecules with specific coordination preferences and functionalities. The pyrazole (B372694) ring itself is a stable, aromatic system with two adjacent nitrogen atoms, one of which is a Brønsted acid (NH) and the other a Schiff-base type nitrogen, making it an excellent coordination unit. nih.govnih.gov The acetohydrazide group (-CH2CONHNH2) introduces additional carbonyl oxygen and hydrazinic nitrogen atoms, which can participate in chelation, often leading to the formation of stable five- or six-membered rings with a metal center. nih.gov

The synthesis of pyrazole-containing ligands is often straightforward. A common and well-established method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.com This approach allows for the introduction of various substituents onto the pyrazole ring, thereby tuning the steric and electronic properties of the resulting ligand. mdpi.com

For instance, a derivative ligand, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1), was synthesized by refluxing (Z)-4-(2-oxopropylidene)-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one with a stoichiometric amount of hydrazine hydrate (B1144303) in ethanol (B145695). nih.gov This method exemplifies how more complex functionalities can be incorporated starting from elaborated precursors. Another synthetic strategy involves the reaction of 2-(p-tolylamino)acetohydrazide with 5-hydroxy-4-oxo-4H-pyran-3-carbaldehyde in ethanol to produce N'-((5-hydroxy-4-oxo-4H-pyran-3-yl)methylene)-2-(p-tolylamino)acetohydrazide. nih.gov

The modification of the core structure is a key aspect of ligand design. By introducing different functional groups on the pyrazole ring or the acetohydrazide backbone, researchers can influence the ligand's solubility, electronic properties, and ultimately, the geometry and reactivity of the resulting metal complexes. nih.govijirset.com Pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, which rigidly hold two protic pyrazole groups in a trans orientation, have been a focus of significant research for creating well-defined coordination environments. nih.gov

| Ligand/Derivative | Synthetic Precursors | Reaction Conditions | Reference |

| Polysubstituted pyrazoles | 1,3-Diketones, Hydrazine derivatives | Cyclocondensation | mdpi.com |

| 1-Aryl-3,4,5-substituted pyrazoles | 1,3-Diketones, Arylhydrazines | N,N-dimethylacetamide, Room Temperature | mdpi.com |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) | (Z)-4-(2-oxopropylidene)-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one, Hydrazine hydrate | Ethanol, Reflux | nih.gov |

| N'-((5-hydroxy-4-oxo-4H-pyran-3-yl)methylene)-2-(p-tolylamino)acetohydrazide (H2L) | 2-(p-tolylamino)acetohydrazide, 5-hydroxy-4-oxo-4H-pyran-3-carbaldehyde | Absolute ethanol, Room Temperature | nih.gov |

| 2-(5-fluoro-2-methyl-1H-inden-3-yl)-N'-((3-fluorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene)acetohydrazide | 4-(3-fluorobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide | Alcohol, Reflux | ijirset.com |

Metal Complex Formation and Characterization

This compound and its derivatives readily form complexes with a wide range of transition metal ions. The formation of these complexes typically involves reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol or methanol (B129727). ijirset.comsemanticscholar.org The resulting complexes are often colored solids, stable at room temperature, and soluble in polar organic solvents like DMSO and DMF. nih.govbohrium.com

The coordination mode of the ligand is crucial and can vary depending on the specific derivative, the metal ion, and the reaction conditions. The hydrazone moiety (-C=N-NH-C=O) can exist in keto-amine and enol-imine tautomeric forms, which influences its coordination behavior. nih.gov In many cases, the ligand acts as a bidentate or tridentate chelating agent. For example, in complexes with N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide, coordination occurs through the pyrazolone (B3327878) ring's enolic oxygen, the azomethine nitrogen, and the hydrazide side chain's carbonyl oxygen. nih.gov In other instances, coordination has been observed through the nitrogen and oxygen atoms of the amino and carbonyl groups of the hydrazide moiety. researchgate.net

A comprehensive suite of analytical and spectroscopic techniques is employed to characterize these metal complexes.

Elemental Analysis confirms the stoichiometry of the metal-ligand complex. ijirset.combohrium.com

Molar Conductance measurements in solvents like DMSO are used to determine whether the complexes are electrolytic or non-electrolytic in nature. Low molar conductivity values typically indicate non-electrolytic complexes where the anions are coordinated to the metal center. nih.govresearchgate.net

Infrared (FT-IR) Spectroscopy is invaluable for identifying the ligand's donor atoms involved in coordination. A shift in the vibrational frequencies of key functional groups, such as the C=O (carbonyl), C=N (azomethine), and N-H bands, upon complexation provides direct evidence of their participation in bonding to the metal ion. nih.govresearchgate.net For instance, a shift of the ν(C=O) band to lower frequencies in the complex's spectrum compared to the free ligand suggests coordination through the carbonyl oxygen. nih.gov

Electronic (UV-Vis) Spectroscopy provides information about the geometry of the metal complexes. The d-d transitions observed in the visible region are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar). bohrium.comresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is used to characterize the ligands and, in the case of diamagnetic complexes, to further elucidate the coordination mode by observing shifts in the proton and carbon signals upon complexation. nih.govijirset.combohrium.com

Magnetic Susceptibility measurements at room temperature help determine the magnetic properties (paramagnetic or diamagnetic) of the complexes, which provides insight into the number of unpaired electrons and the geometry of the metal center. ijirset.com

Thermogravimetric Analysis (TGA) is used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. bohrium.comekb.eg

| Complex | Metal Ion | Coordination Geometry | Characterization Techniques | Reference |

| [Ni(Lp)₂(CH₃OH)₂]Cl₂ | Ni(II) | Distorted Octahedral | X-ray Crystallography, Elemental Analysis | semanticscholar.org |

| Complexes of L¹ | Co(II), Ni(II), Cu(II) | Octahedral / Square Planar | Elemental Analysis, Molar Conductance, IR, UV-Vis | nih.gov |

| Complexes of L² | Mn(II), Co(II), Ni(II), Cu(II), Cd(II) | Octahedral / Square Planar | Elemental Analysis, IR, UV-Vis, TGA | researchgate.net |

| Complexes of FI3FMPPH | Co(II), Ni(II) | - | Elemental Analysis, IR, Magnetic Susceptibility | ijirset.com |

| [Cd(L1)₂Cl₂] | Cd(II) | Octahedral | X-ray Crystallography, Spectroscopy | nih.gov |

Lp = 4-hydroxy-4-phenylbut-3-en-2-ylidene)acetohydrazid; L¹ = N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide; L² = 2-(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aceto-hydrazide; FI3FMPPH = 2-(5-fluoro-2-methyl-1H-inden-3-yl)-N'-((3-fluorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene)acetohydrazide; L1 = N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide

Structural Analysis of Metal-Ligand Complexes via X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for elucidating the precise three-dimensional structure of metal-ligand complexes. It provides unambiguous information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

Numerous studies have successfully employed this technique to characterize complexes of this compound derivatives. For example, the crystal structure of a mononuclear Ni(II) complex, [Ni(Lp)₂(CH₃OH)₂]Cl₂, revealed a six-coordinate, distorted octahedral geometry. semanticscholar.org In this structure, the nickel ion is bonded to two nitrogen and two oxygen atoms from two bidentate pyrazole-derived ligands (Lp), with the remaining two coordination sites occupied by oxygen atoms from methanol molecules. semanticscholar.org

In another study, a series of mononuclear complexes involving N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) with Cd(II), Cu(II), and Fe(II) were structurally characterized. nih.gov The X-ray analysis of [Cd(L1)₂Cl₂] and Cu(L1)₂ (C₂H₅OH)₂₂ showed that the central metal ion is coordinated by two L1 ligands, with the coordination sphere completed by either two chloride anions or two ethanol molecules, respectively, resulting in octahedral geometries. nih.gov

The structural analysis of N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide (HL1) itself, before complexation, showed it to be a nonplanar molecule existing in the keto-amine form, with intermolecular hydrogen bonding creating a seven-membered ring system. nih.gov Such insights into the ligand's solid-state structure are crucial for understanding its subsequent coordination behavior. The crystal structure of 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone (Ampp-Ph) was also determined, crystallizing in a triclinic system. bohrium.com

| Compound/Complex | Crystal System | Space Group | Key Structural Features | Reference |

| [Ni(Lp)₂(CH₃OH)₂]Cl₂ | - | - | Distorted octahedral Ni(II) center, bidentate ligand coordination. | semanticscholar.org |

| [Cd(L1)₂Cl₂] | - | - | Octahedral Cd(II) center, two L1 ligands and two Cl⁻ anions. | nih.gov |

| Cu(L1)₂(C₂H₅OH)₂₂ | - | - | Octahedral Cu(II) center, two L1 ligands and two ethanol molecules. | nih.gov |

| Ampp-Ph | Triclinic | P-1 | - | bohrium.com |

| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide | - | - | Dihedral angle between acetohydrazide plane and pyrazole ring is 81.62 (6)°. | researchgate.net |

Lp = 4-hydroxy-4-phenylbut-3-en-2-ylidene)acetohydrazid; L1 = N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide; Ampp-Ph = 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone

Mechanistic Studies of Catalytic Applications of Metal Complexes

Metal complexes derived from pyrazole-based ligands, including those related to this compound, have shown significant promise as catalysts in a variety of organic transformations. The protic N-H group on the pyrazole ring can play a crucial role in catalysis, often participating in proton-transfer steps or acting as a hydrogen-bond donor to activate substrates, leading to bifunctional catalysis where both the metal center and the ligand are involved in the catalytic cycle. nih.govresearchgate.net

The protic nature of pyrazole ligands is central to these mechanisms. Pincer-type complexes with 2,6-bis(1H-pyrazol-3-yl)pyridine (LH₂) ligands have been studied extensively. These complexes can undergo stepwise and reversible deprotonation, allowing them to act as reservoirs for protons and electrons. nih.gov For example, the deprotonation of a ruthenium(II) complex ligated by a tBu-substituted pincer ligand (tBuLH₂) leads to a pyrazole–pyrazolato complex, demonstrating the ligand's active participation in reactions. nih.gov

Furthermore, the field of visible-light photoredox catalysis has utilized transition metal complexes to facilitate single-electron transfer (SET) processes. acs.org While not exclusively focused on pyrazole acetohydrazides, the principles are broadly applicable. The catalytic cycle often involves the photoexcitation of a metal complex (e.g., of Ru or Ir), which then engages in electron transfer with an organic substrate to generate radical intermediates, enabling transformations that are difficult to achieve through traditional thermal methods. acs.org Mechanistic studies in this area focus on identifying the catalytically generated intermediates and understanding the quenching pathways of the photocatalyst. acs.org

| Catalytic Reaction | Catalyst | Proposed Mechanistic Feature | Reference |

| Redox Isomerization of Allylic Alcohols | [Ru(η³:η³-C₁₀H₁₆)Cl₂(pyrazole)] | Bifunctional catalysis, outer-sphere hydrogen transfer, involvement of aqua complexes. | researchgate.net |

| Hydrosilylation of Aldehydes | Cobalt complex with 1,3-bis(2-pyridylimino)isoindolate ligand | Cleavage of binuclear bond to form a mononuclear active species. | acs.org |

| Various Transformations | Protic Pyrazole Complexes | Metal-ligand cooperation, reversible deprotonation of pyrazole N-H. | nih.gov |

| α-Arylation of α-Amino Carbonyls | Visible Light Photoredox Catalysts | Single-electron transfer (SET) from photoexcited catalyst to substrate. | acs.org |

Supramolecular Assemblies Involving Metal Centers

The ability of this compound derivatives and their metal complexes to form ordered, higher-dimensional structures through non-covalent interactions is a key area of research. These supramolecular assemblies are constructed through interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govmdpi.com The directionality and specificity of the pyrazole N-H group and the carbonyl C=O group make them excellent candidates for forming predictable hydrogen-bonded networks. researchgate.net

X-ray crystallographic analyses have revealed intricate supramolecular architectures in the solid state. For instance, mononuclear complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) with Cd(II), Cu(II), and Fe(II) self-assemble into 1D and 2D supramolecular structures through various hydrogen bonding interactions. nih.gov Similarly, the crystal structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide shows that molecules are connected by N—H···O and O—H···N hydrogen bonds, forming supramolecular chains. researchgate.net

In complexes based on a bis-pyrazole-bis-acetate ligand, C–H···O hydrogen bonds involving the pyrazole's methyl group and the acetate's carbonyl oxygen can facilitate the formation of 1D hydrogen-bonded chains. mdpi.com These primary chains can then further interact through π-π stacking or other weak interactions to build up more complex 2D or 3D networks. mdpi.com The design of tritopic, tetratopic, and pentatopic ligands based on pyrazole and hydrazide moieties has led to the formation of discrete polynuclear complexes and molecular grids, showcasing the power of programmed self-assembly. acs.org

| Compound/Complex | Supramolecular Interaction(s) | Resulting Architecture | Reference |

| [Cd(L1)₂Cl₂], Cu(L1)₂(C₂H₅OH)₂₂ | Hydrogen Bonding | 1D and 2D Supramolecular Architectures | nih.gov |

| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide | N—H···O, O—H···N Hydrogen Bonds | Supramolecular Chains | researchgate.net |

| Bis-pyrazole-bis-acetate Ligand Complexes | C–H···O Hydrogen Bonding, C–H···π, π-π Stacking | 1D Chains, 2D Sheets | mdpi.com |

| Polynuclear Mn Complexes | Coordination to polytopic hydrazone ligands | Discrete polynuclear nanorods | acs.org |

Structure Activity Relationship Sar Studies of 2 1h Pyrazol 3 Yl Acetohydrazide Derivatives

Influence of Substituent Position and Electronic Properties on Biological Activity Profiles

The biological activity of 2-(1H-pyrazol-3-yl)acetohydrazide derivatives is profoundly influenced by the nature, position, and electronic properties of substituents on the pyrazole (B372694) and phenyl rings. Research has consistently shown that even minor modifications can lead to significant changes in efficacy and selectivity.

Key Research Findings:

Electronic Effects: The electronic nature of substituents plays a critical role. Studies on various pyrazole derivatives have demonstrated that the presence of electron-withdrawing groups (EWGs) often enhances biological activities such as antimicrobial and anticancer effects. For instance, in a series of acetohydrazide-linked pyrazole derivatives, compounds bearing EWGs showed greater antimicrobial potential compared to those with other groups. researchgate.net This trend is also observed in other pyrazole-based compounds, where EWGs like nitro and fluoro groups, particularly at the para position of a phenyl ring, lead to more potent inhibitory effects on enzymes. mdpi.com The introduction of halogen atoms like chlorine or bromine to an isatin (B1672199) scaffold attached to a pyrazoline-thiazolidinone system was found to increase antitumor activity by a significant margin. nih.gov

Lipophilicity: Substituents that increase lipophilicity can enhance the ability of a compound to penetrate cell membranes. Chlorophenyl-substituted pyrazolone (B3327878) derivatives demonstrated superior anticancer activity, which was attributed to the chlorophenyl groups enhancing the molecule's lipophilicity and facilitating cell membrane penetration. bibliotekanauki.pl

Positional Isomerism: The position of substituents is a determining factor for activity. SAR analyses have revealed that the anticancer activity of certain pyrazoline-substituted thiazolones is sensitive to the substituent's location. nih.gov For some pyrazole-tetrazole hybrids, the para position on a phenyl ring is more favorable for activity than the ortho or meta positions. mdpi.com

Nature of Substituent: The type of group substituted on the pyrazole ring directly impacts the biological profile. In one study, replacing a phenyl group with smaller alkyl groups like methyl or benzyl (B1604629) decreased inhibitory activity against meprin α, while a bulkier cyclopentyl group maintained similar activity. nih.gov In another series of pyrazole-phthalazine hybrids designed as α-glucosidase inhibitors, a detailed SAR study established that the type of substituent on the aryl rings connected to the pyrazole was crucial for the inhibitory potential. d-nb.info

Table 1: Influence of Substituents on the Biological Activity of Pyrazole Derivatives

| Lead Scaffold | Substituent (R-group) & Position | Electronic Property | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Acetohydrazide Pyrazole | Electron-withdrawing group (e.g., -Cl, -F) on phenyl ring | Electron-Withdrawing | Enhanced antimicrobial activity | researchgate.net |

| Pyrazole-Thiazolidinone-Isatin | Halogen (Br or Cl) at 5-position of isatin | Electron-Withdrawing | Potentiation of antitumor activity | nih.gov |

| Pyrazole-Thiazolidinone | -Cl, -NO2, or -OH at para-position of benzene (B151609) ring | Electron-Withdrawing/Donating | 2-4 fold potentiation of antimicrobial activity | nih.gov |

| 3,5-Diphenylpyrazole | Methyl or Benzyl at position 3(5) | Electron-Donating | Decrease in meprin α inhibitory activity | nih.gov |

| 3,5-Diphenylpyrazole | Cyclopentyl at position 3(5) | Non-aromatic, Bulky | Similar meprin α inhibitory activity to parent | nih.gov |

| Chlorophenyl-Pyrazolone | Chlorophenyl groups | Electron-Withdrawing, Lipophilic | Superior antiproliferative activity | bibliotekanauki.pl |

Conformational Preferences and their Impact on Molecular Recognition

The three-dimensional structure (conformation) of a molecule is paramount for its interaction with a biological target. For this compound derivatives, the flexibility around the acetohydrazide linker and the orientation of the pyrazole ring and its substituents dictate how the molecule fits into a receptor's binding pocket.

Molecular recognition, the specific binding between a ligand and its receptor, is often governed by an "induced-fit" mechanism where both molecules may undergo conformational changes to achieve optimal binding. nih.gov Studies suggest that a slight conformational mismatch between a ligand and its primary target can sometimes improve binding selectivity, acting as a form of "conformational proofreading." nih.gov

Key Research Findings:

Rotational Isomers (Rotamers): The N-acylhydrazone moiety, which is structurally related to the acetohydrazide group, is known to exist as a mixture of conformational isomers (rotamers) in solution due to restricted rotation around the C-N and N-N bonds. mdpi.com These conformers, often designated as synperiplanar (sp) and antiperiplanar (ap), can have different energies and populations, which can affect their binding affinity to a target. mdpi.com The presence and stability of these rotamers are influenced by solvent, temperature, and the nature of the substituents.

Ring Conformation: The pyrazole ring itself is generally planar, but in fused or highly substituted systems, it can adopt specific conformations. For example, in some dihydro-1H-pyrazol-1-yl)thiazole derivatives, the pyrazoline ring adopts an envelope conformation. mdpi.com